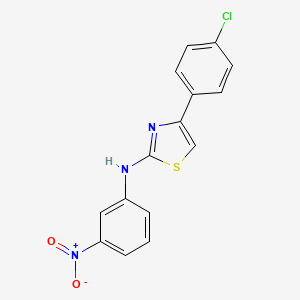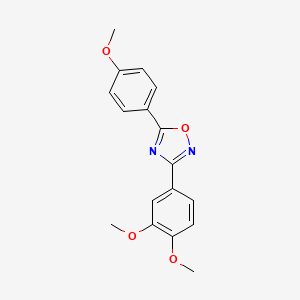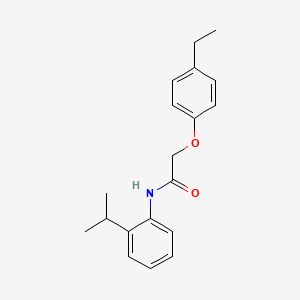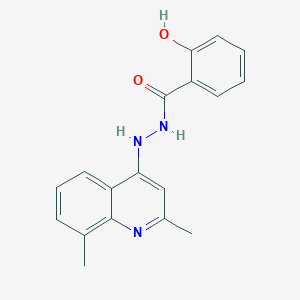
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea, also known as BTT, is a chemical compound that has been studied extensively for its potential applications in scientific research. BTT is a member of the thiourea family of compounds, which are known to exhibit a wide range of biological activities. In
作用機序
The exact mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea can reduce inflammation and tumor growth in animal models of cancer and inflammation.
実験室実験の利点と制限
One advantage of using N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, which can help researchers to better understand the mechanisms of various biological processes. However, one limitation of using N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea. One area of research is the development of N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea analogs with improved potency and selectivity. Another area of research is the study of the pharmacokinetics and toxicity of N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea in vivo, which can help to determine its potential use as a therapeutic agent. Additionally, N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea can be used as a tool to study the mechanisms of various biological processes, which can lead to the development of new therapies for a variety of diseases.
合成法
The synthesis of N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea involves the reaction of 2-thienylmethylamine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a thiourea catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The purity of the product can be confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.
科学的研究の応用
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, HIV, and hepatitis C. N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea has also been used as a tool in scientific research to study the mechanisms of various biological processes.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c18-13(14-7-10-2-1-5-19-10)15-9-3-4-11-12(6-9)17-8-16-11/h1-6H,7-8H2,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNSLVXQWCVTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-ethylbutanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5832525.png)
![methyl 4-ethyl-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5832529.png)
![1-[(4-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5832533.png)
![5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5832547.png)


![5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)

![2-[3-(2,2-dicyanovinyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5832581.png)
![3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)
![methyl 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5832587.png)
![4-(diisopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5832601.png)

